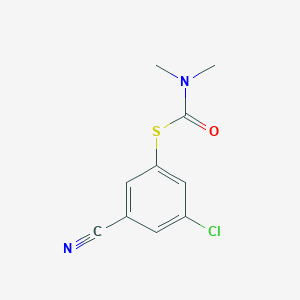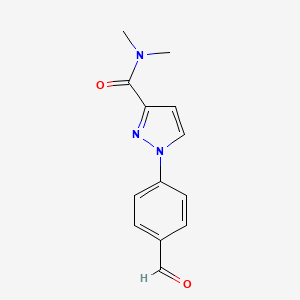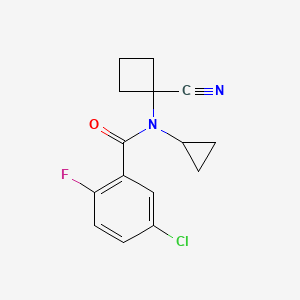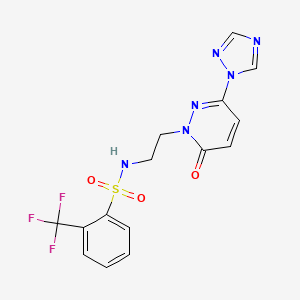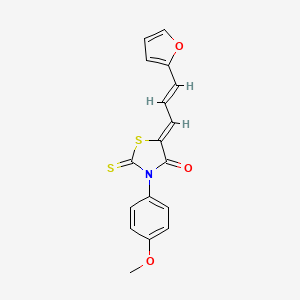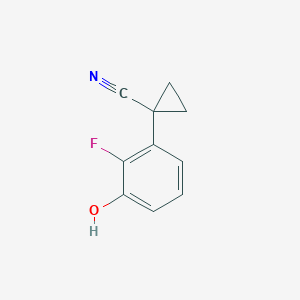
1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1881320-49-5 . Its molecular weight is 177.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.18 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and study of ester derivatives of fluoro-hydroxybenzonitriles, which incorporate cyclopropane and other aliphatic ring systems, have demonstrated the ability of fluorinated esters to exhibit higher transition temperatures, showcasing the impact of fluorination on liquid-crystal properties (Kelly & Schad, 1984).
- Research into the α-fluorination of ketones using N-F reagents has provided insights into regiospecific fluorofunctionalization, demonstrating the versatility of fluorine in synthetic chemistry (Stavber, Jereb, & Zupan, 2002).
- Catalytic 1,3-difunctionalization strategies have been developed for the oxidative C-C bond activation in cyclopropanes, further illustrating the synthetic utility of fluorinated cyclopropane derivatives (Banik, Mennie, & Jacobsen, 2017).
Molecular Conformation and Reactivity
- The development of chiral cyclopropane units for the synthesis of conformationally restricted analogues has explored the influence of cyclopropane's structural constraints on biological activity and molecular conformation (Kazuta, Matsuda, & Shuto, 2002).
- Studies on the thermolysis of substituted (o-hydroxyphenyl)cyclopropanes have provided insights into the mechanisms of ring-opening reactions, which are crucial for understanding the reactivity of cyclopropane derivatives (Vecht, Spoor, Steinberg, & Boer, 2010).
Propriétés
IUPAC Name |
1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERLAWOYGFGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

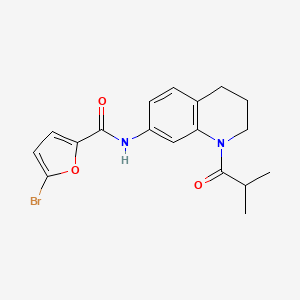


![{Bicyclo[4.1.0]heptan-3-yl}methanol](/img/structure/B2823541.png)
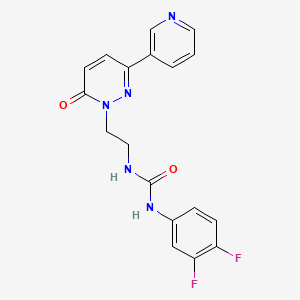
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2823547.png)
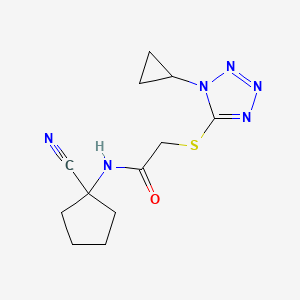
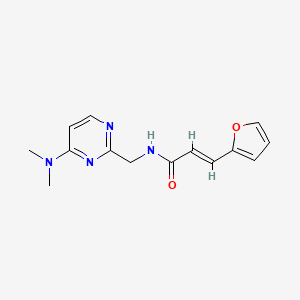
![N1-isopropyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2823552.png)
